2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid typically involves the reaction of 2-methylpropanoic acid with methyl isocyanate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where the methylcarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-[(ethylcarbamoyl)amino]propanoic acid
- 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid
- 2-Methyl-2-[(butylcarbamoyl)amino]propanoic acid
Uniqueness
2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid is unique due to its specific molecular structure, which allows it to interact with a wide range of proteins and enzymes. This makes it particularly useful in proteomics research and other scientific applications .
Properties
IUPAC Name |
2-methyl-2-(methylcarbamoylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-6(2,4(9)10)8-5(11)7-3/h1-3H3,(H,9,10)(H2,7,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULRPXJUYUTDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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